molecular formula C15H15FN6 B5636193 6-[4-(2-fluorophenyl)piperazin-1-yl]-7H-purine

6-[4-(2-fluorophenyl)piperazin-1-yl]-7H-purine

Cat. No.: B5636193
M. Wt: 298.32 g/mol
InChI Key: ZMJKIUCPJALXPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(2-fluorophenyl)piperazin-1-yl]-7H-purine is a high-value chemical compound supplied for research purposes. It is a potent and selective antagonist of the human Cannabinoid Receptor 1 (CB1) . This compound is a key investigational tool in the development of therapeutics for metabolic and liver diseases. It has demonstrated efficacy in a mouse model of alcohol-induced liver steatosis, showing promise as a lead compound for refining treatments for non-alcoholic steatohepatitis (NASH) and alcoholic liver disease . A significant feature of this compound is its design as a peripherally restricted agent. It exhibits negligible penetration into the central nervous system (CNS), which is a critical advancement aimed at circumventing the adverse psychiatric effects associated with earlier brain-penetrating CB1 antagonists like rimonabant . Researchers will find this compound valuable due to its favorable ADME properties, including high oral absorption and a strong binding affinity (Ki) of 8 nM for the hCB1 receptor. It also shows exceptional selectivity, being over 1000-fold more selective for hCB1 over the hCB2 receptor, and has no reported hERG liability, indicating a potentially cleaner safety profile . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[4-(2-fluorophenyl)piperazin-1-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6/c16-11-3-1-2-4-12(11)21-5-7-22(8-6-21)15-13-14(18-9-17-13)19-10-20-15/h1-4,9-10H,5-8H2,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJKIUCPJALXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301327399
Record name 6-[4-(2-fluorophenyl)piperazin-1-yl]-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794451
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

537667-15-5
Record name 6-[4-(2-fluorophenyl)piperazin-1-yl]-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 6 4 2 Fluorophenyl Piperazin 1 Yl 7h Purine

Retrosynthetic Analysis and Key Precursor Identification for 6-[4-(2-fluorophenyl)piperazin-1-yl]-7H-purine

A retrosynthetic analysis of the target compound, this compound, logically disconnects the molecule at the C6-N bond of the purine (B94841) ring. This bond is formed via a nucleophilic aromatic substitution (SNAr) reaction, a common and effective strategy for functionalizing the C6 position of purines. This disconnection points to two primary precursors:

A 6-halopurine derivative: Typically, 6-chloropurine (B14466) is the electrophilic precursor of choice due to its commercial availability and the reactivity of the chlorine atom as a good leaving group in SNAr reactions.

1-(2-fluorophenyl)piperazine (B89578): This bifunctional amine serves as the nucleophile, with one of the secondary amine nitrogens attacking the electron-deficient C6 position of the purine ring.

This straightforward retrosynthetic pathway makes the synthesis highly convergent and efficient, relying on the robust and well-documented reaction between a halogenated purine and a piperazine (B1678402) derivative.

Optimized Synthetic Routes to the Core this compound Structure

The synthesis of the core structure is most effectively achieved through the direct coupling of the key precursors identified in the retrosynthetic analysis. The forward synthesis involves the nucleophilic aromatic substitution reaction of 6-chloropurine with 1-(2-fluorophenyl)piperazine.

Multi-step Reaction Sequences and Yield Optimization

The standard procedure involves the amination of 6-chloropurine with 1-(2-fluorophenyl)piperazine. nih.gov To facilitate the reaction and neutralize the hydrogen chloride byproduct, a non-nucleophilic base is typically employed. Triethylamine (B128534) (Et3N) is a common choice for this purpose. The reaction is generally carried out in a polar solvent, such as ethanol (B145695) (EtOH), which can solubilize the reactants and facilitate the reaction. nih.gov

The reaction sequence can be summarized as follows:

Dissolving 6-chloropurine and 1-(2-fluorophenyl)piperazine in a suitable solvent like ethanol.

Adding a base, such as triethylamine, to the mixture.

Heating the reaction mixture to drive the substitution to completion.

Yields for this type of reaction are generally moderate to good. For instance, in the synthesis of analogous 6-[4-(Phenylsulfonyl)piperazin-1-yl]-9-cyclopentyl-9H-purine, a yield of 61.9% was reported after purification. nih.gov Optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is crucial for maximizing the yield of the desired product.

Purification Techniques for Research-Grade this compound

Achieving high purity is essential for subsequent research and biological evaluation. Following the reaction, the crude product is typically isolated and purified using standard laboratory techniques.

Column Chromatography: This is a primary method for purifying the target compound from unreacted starting materials, byproducts, and the base. A silica (B1680970) gel stationary phase is commonly used, with a mobile phase consisting of a mixture of polar and non-polar solvents, such as ethyl acetate (B1210297) and hexane, to achieve effective separation. nih.gov

Recrystallization: For further purification, recrystallization from an appropriate solvent system can be employed. This technique is effective at removing minor impurities and results in a crystalline, high-purity solid product. For example, related pyridazinone derivatives containing the same 4-(2-fluorophenyl)piperazine moiety have been successfully purified by recrystallization from ethanol or methanol/water mixtures. nih.gov

Strategies for Structural Modification and Analog Synthesis of this compound

The core structure of this compound serves as a scaffold for the synthesis of a wide array of analogs. The goal of such modifications is to investigate the structure-activity relationship (SAR), potentially leading to compounds with improved potency or selectivity for biological targets. nih.govpolyu.edu.hk

Exploration of Substituent Effects on the Purine Moiety

The purine ring offers several positions for modification, allowing for a systematic exploration of how different substituents impact the molecule's properties.

N9 Position: The N9 position of the purine ring is a common site for derivatization. For example, introducing a cyclopentyl group at the N9 position of 6-chloropurine has been used to create a series of analogs before the subsequent addition of the piperazine moiety. nih.gov Such modifications can influence the molecule's lipophilicity, solubility, and interaction with biological targets.

C2 Position: The C2 position can also be substituted to probe its role in biological activity. The introduction of various functional groups can alter the electronic properties and steric profile of the purine core.

7-Deazapurine Analogs: Replacing the N7 atom of the purine ring with a carbon atom creates a 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold. researchgate.net This modification makes the five-membered ring more electron-rich and provides an additional site (C7) for substitution, which can lead to derivatives with altered base-pairing properties or enzyme binding affinities. researchgate.net

Investigation of Modifications to the Piperazine Ring and Fluorophenyl Group

Both the piperazine linker and the terminal fluorophenyl group are critical for molecular recognition and can be systematically modified. nih.gov

Piperazine Ring: The piperazine ring is a versatile linker. Its conformation and basicity can be important for activity. Studies on related compounds have shown that replacing the flexible piperazine ring with a more rigid bicyclic system, such as 2,5-diazabicyclo[2.2.1]heptane, can significantly impact binding ability and biological activity. plos.org The nitrogen atoms of the piperazine are key for improving pharmacokinetic properties due to their appropriate pKa, which enhances water solubility. nih.gov

Fluorophenyl Group: The substituent on the phenyl ring is a crucial determinant of activity in many related compounds. SAR studies on analogs have demonstrated that the presence of a halogen on the phenyl moiety is essential for inhibitory effects on certain biological targets like equilibrative nucleoside transporters (ENTs). nih.govpolyu.edu.hkpolyu.edu.hk The position and nature of the halogen can fine-tune the compound's potency and selectivity. nih.govpolyu.edu.hk

The table below summarizes findings from SAR studies on a related series of compounds, highlighting the importance of the phenyl substituent.

Modification to Phenyl GroupEffect on Biological Activity (ENT Inhibition)Reference
Replacement of Naphthalene with BenzeneAbolished inhibitory effects on ENT1 and ENT2. nih.gov, polyu.edu.hk
Addition of Chlorine (meta position) to BenzeneRestored inhibitory effect on ENT1 but not ENT2. nih.gov, polyu.edu.hk
Addition of Methyl (meta) or Ethyl/Oxymethyl (para) to BenzeneRegained inhibitory activity on both ENT1 and ENT2. nih.gov, polyu.edu.hk
Presence of a Halogen (any position) on the Phenyl RingEssential for inhibitory effects on ENT1 and ENT2. polyu.edu.hk, nih.gov, polyu.edu.hk

These strategic modifications allow for a comprehensive exploration of the chemical space around the this compound scaffold, providing valuable insights for the design of new chemical entities.

Molecular Mechanisms of Action Research for 6 4 2 Fluorophenyl Piperazin 1 Yl 7h Purine in Vitro Focus

In Vitro Receptor Binding Affinity Profiling of 6-[4-(2-fluorophenyl)piperazin-1-yl]-7H-purine

Extensive searches of publicly available scientific literature and databases did not yield specific in vitro receptor binding affinity data for the compound this compound.

G Protein-Coupled Receptors (GPCRs) Interaction Studies

There is no available published data detailing the in vitro interaction of this compound with any G Protein-Coupled Receptors (GPCRs). Consequently, its binding affinity, selectivity profile, and functional activity (agonist, antagonist, or allosteric modulator) at GPCRs remain uncharacterized in the scientific literature.

Kinase Inhibition Assays (e.g., Aurora Kinase)

No specific in vitro kinase inhibition assays for this compound, including assays against Aurora Kinase, have been reported in the available literature. Therefore, its potential as a kinase inhibitor and its selectivity across the kinome are currently unknown.

Ligand-Gated Ion Channel Modulation Investigations

There are no published in vitro studies investigating the modulatory effects of this compound on ligand-gated ion channels. Its capacity to act as a modulator, either potentiating or inhibiting channel activity, has not been determined.

Enzymatic Activity Modulation by this compound

No data is available in the scientific literature regarding the modulation of enzymatic activity by this compound.

Inhibition Kinetics and Mechanism Elucidation (e.g., Nucleoside Transporters)

There are no published studies on the inhibition kinetics and mechanism of action of this compound on any enzyme systems, including nucleoside transporters.

Allosteric Modulation Studies

No in vitro studies have been published that investigate the potential allosteric modulation of any protein targets by this compound.

Cellular Signaling Pathway Interrogation of this compound (In Vitro)

A thorough review of available scientific literature reveals a lack of specific data on the in vitro interrogation of the cellular signaling pathways affected by this compound.

There is no readily available research detailing the analysis of secondary messenger systems, such as cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium ion (Ca2+) concentrations, following in vitro exposure to this compound. The table below indicates the absence of published data in this area.

Table 1: In Vitro Analysis of Secondary Messenger Systems

Secondary MessengerAssay TypeCell Line(s)Observed Effect of this compound
cAMPData Not AvailableData Not AvailableData Not Available
Ca2+Data Not AvailableData Not AvailableData Not Available

Similarly, specific investigations into the protein phosphorylation cascades modulated by this compound are not found in the reviewed literature. While research on structurally related compounds has sometimes pointed towards effects on specific kinases, this information cannot be directly extrapolated to the compound . For instance, studies on other substituted purine (B94841) analogs have explored their impact on kinases like Src, but direct evidence for this compound is absent. The table below reflects the current lack of specific data.

Table 2: In Vitro Protein Phosphorylation Cascade Investigations

Target Protein/PathwayAssay TypeCell Line(s)Observed Effect of this compound
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Structure Activity Relationship Sar Studies of 6 4 2 Fluorophenyl Piperazin 1 Yl 7h Purine Analogues

Design and Synthesis of Chemically Modified 6-[4-(2-fluorophenyl)piperazin-1-yl]-7H-purine Derivatives for SAR Exploration

The design of analogues of this compound typically involves systematic modifications at three primary locations: the purine (B94841) core, the piperazine (B1678402) linker, and the 2-fluorophenyl group. The goal is to probe the chemical space around the lead compound to understand the influence of various substituents on biological activity.

The synthesis of these derivatives generally commences from a halogenated purine precursor, most commonly 6-chloropurine (B14466). The core reaction is a nucleophilic aromatic substitution where the chlorine atom at the C6 position is displaced by the secondary amine of a substituted piperazine. nih.gov

A general synthetic route is outlined below:

Preparation of the Purine Core : The synthesis often starts with commercially available 2,6-dichloropurine, allowing for sequential substitutions. Modifications at other positions, such as N9, can be introduced before or after the key C6 substitution. For instance, alkylation at the N9 position with reagents like cyclopentyl bromide can be performed under basic conditions to explore the impact of N9 substituents on activity. nih.gov

Synthesis of Piperazine Intermediates : A diverse library of 1-arylpiperazines can be synthesized or procured. Modifications on the phenyl ring (e.g., altering the position or nature of the halogen, or introducing other electron-donating or withdrawing groups) are crucial for SAR exploration.

Coupling Reaction : The final step involves the amination of the 6-chloropurine derivative with the desired 1-arylpiperazine. This reaction is typically carried out in a suitable solvent such as ethanol (B145695), often in the presence of a base like triethylamine (B128534) (Et3N) to neutralize the HCl generated during the reaction. nih.gov

For example, the synthesis of 6-(4-substituted phenyl piperazine)-9-cyclopentyl purine derivatives has been successfully achieved through the nucleophilic aromatic substitution reaction of 9-cyclopentyl-6-chloropurine with the appropriate piperazines. nih.gov Similarly, novel purine ribonucleoside analogues have been synthesized by coupling 6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine with various 4-substituted piperazines, followed by deacetylation. nih.govacs.org These established methodologies allow for the systematic generation of a library of analogues for comprehensive SAR studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

While specific QSAR models for this compound are not extensively detailed in the public domain, the principles of QSAR are widely applied to purine derivatives to guide the design of more potent compounds and to predict the activity of novel structures. nih.govresearchgate.net QSAR models establish a mathematical correlation between the chemical structure and biological activity of a series of compounds. nih.gov

Ligand-based QSAR methods are employed when the three-dimensional structure of the biological target is unknown. These models are built using a dataset of compounds with known activities. For purine analogues, 2D and 3D-QSAR models are commonly developed.

2D-QSAR : This approach correlates biological activity with 2D descriptors calculated from the chemical structure, such as topological indices, electronic properties (e.g., partial negative surface area), and steric parameters (e.g., molecular shadow). researchgate.netnih.gov For a series of substituted purine analogues acting as c-Src tyrosine kinase inhibitors, a 2D-QSAR model revealed that descriptors like the SsCH3E-index, H-Donor Count, and T_2_Cl_3 were important for activity. researchgate.net

3D-QSAR : Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D models. These methods require the alignment of the molecules in the dataset and calculate steric and electrostatic fields around them. mdpi.com For 2,6,9-trisubstituted purine derivatives, 3D-QSAR models have shown that steric properties could explain 70% of the cytotoxic activity, with electronic properties contributing the remaining 30%. nih.gov Such models generate contour maps that visualize regions where steric bulk or specific electronic features are favorable or unfavorable for activity, providing a roadmap for structural modification. mdpi.comresearchgate.net

Elucidation of Pharmacophoric Requirements for this compound Activity

A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. Based on SAR studies of related compounds, a putative pharmacophore for this compound analogues can be proposed.

The key pharmacophoric features include:

The Purine Core : This bicyclic heteroaromatic system acts as the central scaffold. The nitrogen atoms within the rings can act as hydrogen bond acceptors, which is a common interaction motif for kinase inhibitors.

The C6-Piperazine Linker : The piperazine ring serves as a linker between the purine core and the aryl group. Its conformation and basicity can influence binding and physicochemical properties. Studies on 6-piperazin-1-yl-purines have shown that functionalization of the piperazine ring is a key strategy to modulate activity and properties like brain penetration. nih.gov

The N-Aryl Substituent : The aryl group attached to the distal nitrogen of the piperazine ring is critical for activity and often engages in hydrophobic and van der Waals interactions within a binding pocket.

Halogen Substitution : The presence of a halogen on the phenyl ring is often crucial. In studies of the closely related compound FPMINT, which also contains the 4-(2-fluorophenyl)piperazin-1-yl moiety, the presence of a halogen substitute on the phenyl ring was found to be essential for inhibitory activity. nih.govpolyu.edu.hk

Substituent Effects : The nature and position of substituents on the phenyl ring significantly impact potency. In a series of 6-(4-substituted piperazin-1-yl)-9-(β-D-ribofuranosyl)purines, the N6-(4-Trifluoromethylphenyl)piperazine analogue displayed the most potent antitumor activity, indicating that strong electron-withdrawing groups at the para-position are favorable. nih.govacs.org

The following table summarizes the structure-activity relationship findings from a study on 6-(4-substituted phenyl piperazine)-9-cyclopentyl purine analogs against the Huh7 liver cancer cell line. nih.gov

CompoundSubstituent (R) on Phenyl RingIC₅₀ (µM) on Huh7 Cells nih.gov
19-H4.97
204-CH₃5.02
214-OCH₃5.85
224-F7.72
234-Cl6.67
244-CF₃5.01

The data indicates that various substitutions on the phenyl ring are well-tolerated, with all tested analogues exhibiting potent activity in the low micromolar range. The unsubstituted (-H), 4-methyl, and 4-trifluoromethyl analogues showed the highest potency, suggesting that both small lipophilic and strong electron-withdrawing groups are favorable for activity in this particular cancer cell line. nih.gov

Computational Chemistry and in Silico Modeling of 6 4 2 Fluorophenyl Piperazin 1 Yl 7h Purine

Molecular Docking Simulations with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for identifying potential biological targets for 6-[4-(2-fluorophenyl)piperazin-1-yl]-7H-purine. Based on the activity of structurally similar purine (B94841) derivatives, potential targets for this compound include protein kinases and equilibrative nucleoside transporters (ENTs). nih.govfrontiersin.org For instance, purine analogs have shown inhibitory activity against kinases such as EGFR, BRAF V600E, ALK, and BTK. nih.govmdpi.com Similarly, compounds with a fluorophenylpiperazinyl moiety have been identified as inhibitors of ENTs, which are crucial for nucleoside transport across cell membranes. frontiersin.orgnih.govpolyu.edu.hk

Docking simulations provide detailed insights into the specific interactions between the ligand, this compound, and the amino acid residues within the binding site of a target protein. nih.gov These interactions are fundamental to the compound's biological activity. The analysis typically reveals a network of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking that stabilizes the ligand-protein complex. For example, in kinases, the purine core often forms critical hydrogen bonds with the hinge region of the ATP-binding pocket. mdpi.com In the case of ENTs, interactions with residues like Gly198, Ser199, and Glu200 have been observed for analogous inhibitors. frontiersin.orgnih.gov The predicted binding pose illustrates the most energetically favorable conformation of the compound within the active site, guiding structure-activity relationship (SAR) studies. researchgate.netmdpi.com

Table 1: Predicted Intermolecular Interactions of this compound with a Hypothetical Kinase Target

Interaction Type Interacting Group on Ligand Potential Interacting Residue
Hydrogen Bond Purine N1/N7 Hinge Region Amino Acid (e.g., Met)
Hydrogen Bond Purine Amino Group (if present) Hinge Region Carbonyl
Hydrophobic Interaction 2-Fluorophenyl Group Hydrophobic Pocket (e.g., Leu, Val)

A key output of molecular docking is a scoring function that estimates the binding affinity between the ligand and its target. This score, often expressed as a binding energy in kcal/mol, helps to rank potential drug candidates. A lower, more negative binding energy generally indicates a more stable and potent interaction. frontiersin.orgnih.gov For example, an analog designed to inhibit ENT3 showed a binding energy of -7.05 kcal/mol, suggesting stable binding. frontiersin.orgnih.gov While these scores are estimations, they are highly valuable for comparing different compounds and prioritizing them for experimental testing. mdpi.com The accuracy of these predictions can be further refined using more computationally intensive methods like absolute binding free energy calculations. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the compound and its target complex over time, offering deeper insights than static docking models. mdpi.com By simulating the movements of atoms and molecules, MD can be used to assess the stability of the predicted binding pose obtained from docking. nih.gov Key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand are analyzed to see if the complex remains stable or if the ligand dissociates. mdpi.comresearchgate.net These simulations can reveal important conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding free energy by accounting for solvent effects and protein flexibility. mdpi.com For purine analogs targeting kinases, MD simulations lasting several nanoseconds have been used to confirm the stability of docking poses. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can be considered for further development, its pharmacokinetic properties must be evaluated. In silico ADME prediction tools offer a preliminary assessment of how the compound might behave in the body. researchgate.netrsc.org These computational models use the chemical structure of this compound to estimate various physicochemical and pharmacokinetic parameters. nih.gov

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that affects a drug's absorption and distribution. nih.gov Compounds with optimal lipophilicity (typically logP ≤ 5) are more likely to have good absorption and permeation characteristics. frontiersin.org Permeability, often predicted using models like Caco-2 cell permeability, indicates a compound's ability to cross intestinal barriers. frontiersin.org Computational tools can provide estimates for these properties, helping to identify potential issues with bioavailability early in the research process. researchgate.net

Table 2: Predicted ADME Properties for this compound

Property Predicted Value Implication
Molecular Weight 298.32 g/mol Favorable (within Lipinski's Rule of 5)
logP (Lipophilicity) 2.5 - 3.5 Good balance for solubility and permeability
Water Solubility Moderately Soluble Acceptable for absorption
Caco-2 Permeability High Good potential for intestinal absorption

The metabolic stability of a compound determines its half-life in the body. A key factor in metabolism is the interaction with Cytochrome P450 (CYP) enzymes, which are primarily responsible for drug oxidation in the liver. frontiersin.org In silico models can predict whether this compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP2D6, CYP3A4). frontiersin.orgmdpi.com Predicting metabolic pathways helps to identify potential drug-drug interactions and anticipate the formation of active or toxic metabolites. mdpi.com This information is vital for prioritizing compounds that are likely to have a favorable metabolic profile. researchgate.net

Computational chemistry provides profound insights into the structural and electronic properties of molecules, guiding drug design and development. For this compound, in silico modeling, particularly quantum chemical calculations, is essential to understand its intrinsic molecular properties, reactivity, and potential intermolecular interactions. These calculations are typically performed using Density Functional Theory (DFT), a method that offers a good balance between computational cost and accuracy for molecules of this size.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to elucidate the electronic structure, which governs the molecule's reactivity, stability, and spectroscopic properties. For a molecule like this compound, these calculations would typically begin with geometry optimization to find the most stable three-dimensional conformation. Following this, various electronic properties are calculated.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

HOMO (Highest Occupied Molecular Orbital): For this compound, the HOMO is likely to be distributed over the electron-rich purine ring system and the piperazine (B1678402) nitrogen atoms, indicating these are the primary sites for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is expected to be located over the purine and fluorophenyl rings, suggesting these are the regions susceptible to nucleophilic attack.

HOMO-LUMO Gap (ΔE): A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and less stable. The specific energy values for this compound would be required to make a definitive assessment.

Without a dedicated study, the exact energy values cannot be tabulated. A hypothetical data table is presented below to illustrate how such findings would be displayed.

Parameter Energy (eV)
EHOMOData not available
ELUMOData not available
Energy Gap (ΔE)Data not available
(This table is for illustrative purposes only. Actual data is not available in the searched literature.)

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is mapped onto the molecule's electron density surface, using a color spectrum to indicate different potential values.

Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. For this compound, these regions would likely be concentrated around the nitrogen atoms of the purine ring and the fluorine atom on the phenyl ring. These sites are susceptible to electrophilic attack and are key for forming hydrogen bonds.

Blue Regions: This color signifies areas of positive electrostatic potential (electron-poor regions). These are typically found around hydrogen atoms, particularly the N-H proton of the purine ring, making them sites for potential nucleophilic attack.

Green Regions: These areas represent neutral or non-polar regions of the molecule, such as the carbon backbone of the aromatic rings.

The MEP map provides valuable information about how the molecule might interact with biological targets, such as receptors or enzymes, by highlighting regions likely to engage in electrostatic interactions or hydrogen bonding.

Analytical Characterization Methodologies for 6 4 2 Fluorophenyl Piperazin 1 Yl 7h Purine in Research Settings

Spectroscopic Analysis for Structural Confirmation of 6-[4-(2-fluorophenyl)piperazin-1-yl]-7H-purine

Spectroscopic methods are indispensable for the elucidation of the molecular structure of this compound. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would collectively offer a detailed map of the molecule's structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the purine (B94841) ring, the piperazine (B1678402) ring, and the fluorophenyl group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the presence and connectivity of these structural motifs. For instance, the aromatic protons of the purine and fluorophenyl rings would appear in the downfield region, while the protons of the piperazine ring would be found in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal, and the chemical shifts of these signals would be indicative of the electronic environment of each carbon atom.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly specific and sensitive tool for confirming the presence and position of the fluorine on the phenyl ring. A single signal in the ¹⁹F NMR spectrum would be expected, and its chemical shift would be characteristic of the 2-fluoro-substituted phenyl group.

Interactive Data Table: Expected NMR Data for this compound

Analysis Type Expected Chemical Shift (ppm) Expected Multiplicity Assignment
¹H NMR8.0 - 9.0SingletPurine C-H
¹H NMR6.9 - 7.5MultipletFluorophenyl C-H
¹H NMR3.0 - 4.0MultipletPiperazine N-CH₂
¹³C NMR140 - 160SingletPurine C
¹³C NMR115 - 130SingletFluorophenyl C
¹³C NMR40 - 55SingletPiperazine C
¹⁹F NMR-110 to -140SingletAr-F

Note: The expected chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which can be used to confirm its elemental formula (C₁₅H₁₅FN₆). The calculated molecular weight for this compound is approximately 298.13 g/mol . nih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion, a series of daughter ions are produced, which provide valuable information about the different structural components of the molecule.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

Analysis Type Expected m/z Value Assignment
HRMS[M+H]⁺ ≈ 299.1415Protonated molecular ion
MS/MS FragmentVariesFragment corresponding to the purine moiety
MS/MS FragmentVariesFragment corresponding to the fluorophenylpiperazine moiety

Note: The exact m/z values of the fragments would depend on the ionization technique and collision energy used.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching (from the purine ring), C-H stretching (from aromatic and aliphatic groups), C=N and C=C stretching (from the purine and phenyl rings), and C-F stretching (from the fluorophenyl group).

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would exhibit absorption maxima corresponding to the π-π* transitions of the aromatic purine and fluorophenyl systems.

Chromatographic Purity Assessment and Quantification in Research Samples

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for quantifying its concentration in various research samples.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method would typically be developed for this compound. This would involve optimizing parameters such as the stationary phase (e.g., C18 column), the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive like formic acid or trifluoroacetic acid), the flow rate, and the detection wavelength (using a UV detector set to a wavelength where the compound has strong absorbance). A well-developed HPLC method should provide a sharp, symmetrical peak for the compound, well-separated from any impurities. The purity is then determined by the area percentage of the main peak.

Interactive Data Table: Typical HPLC Method Parameters for Analysis

Parameter Condition
ColumnReversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Water (with 0.1% Formic Acid) and Acetonitrile
Flow Rate1.0 mL/min
DetectionUV at a specific wavelength (e.g., 254 nm)
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While this compound itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC), GC-MS can be a valuable tool for identifying any volatile byproducts or residual solvents from its synthesis. The sample would be analyzed by headspace GC-MS, where volatile compounds are sampled from the space above the sample and introduced into the GC-MS system for separation and identification. This ensures that the final compound is free from potentially interfering volatile impurities.

Q & A

Q. What methodologies enhance reproducibility in preclinical studies involving this compound?

  • Methodological Answer : Implement quality-by-design (QbD) principles, including design of experiments (DoE) to optimize assay conditions. Use authenticated cell lines and standardized protocols (e.g., NIH Rigor and Reproducibility guidelines). Cross-validate findings with independent laboratories using blinded sample analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[4-(2-fluorophenyl)piperazin-1-yl]-7H-purine
Reactant of Route 2
Reactant of Route 2
6-[4-(2-fluorophenyl)piperazin-1-yl]-7H-purine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.